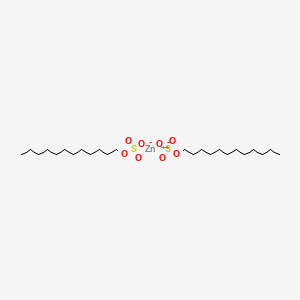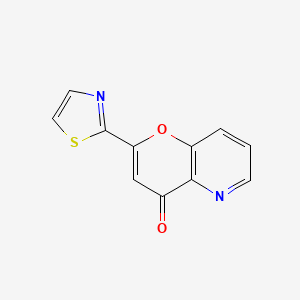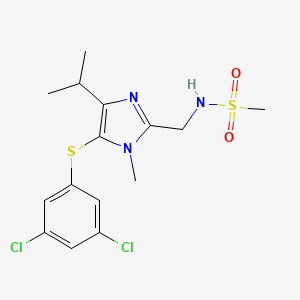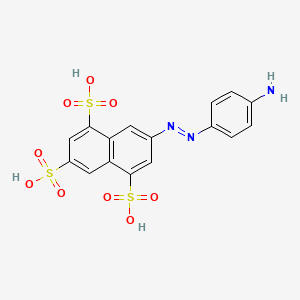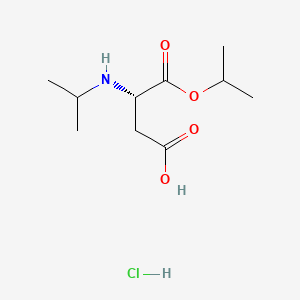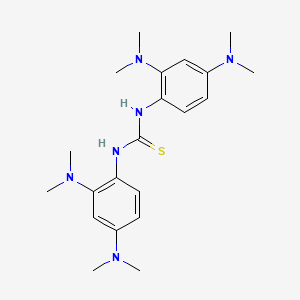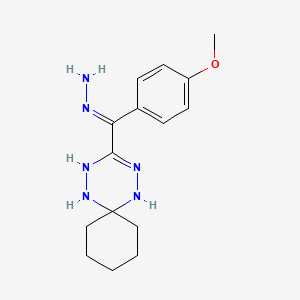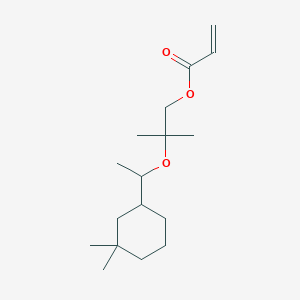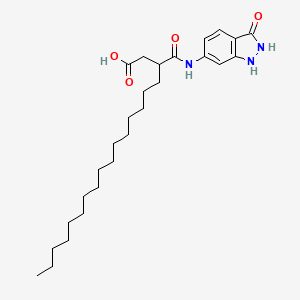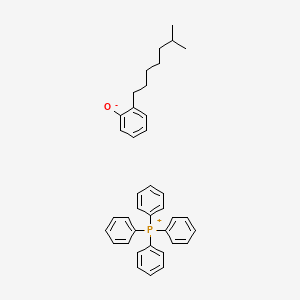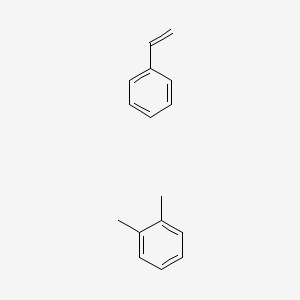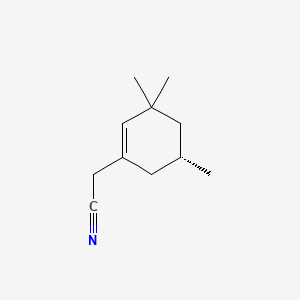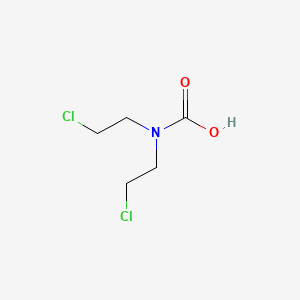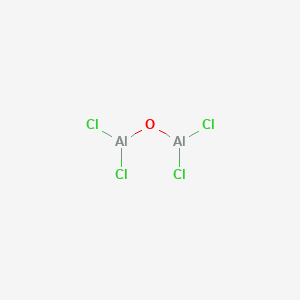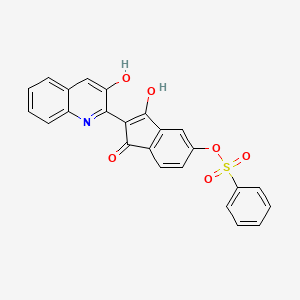
3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one is a complex organic compound with a unique structure that combines quinoline and indene moieties
Méthodes De Préparation
The synthesis of 3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline and indene intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include phenylsulfonyl chloride, which is used to introduce the phenylsulfonyl group, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-((phenylsulphonyl)oxy)-1H-inden-1-one include:
2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione: Shares the quinoline and indene moieties but lacks the phenylsulfonyl group.
3-Hydroxyquinophthalone: Similar structure but different functional groups.
Disperse Yellow 54: A dye with a similar chromophoric system but different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
51419-02-4 |
|---|---|
Formule moléculaire |
C24H15NO6S |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
[3-hydroxy-2-(3-hydroxyquinolin-2-yl)-1-oxoinden-5-yl] benzenesulfonate |
InChI |
InChI=1S/C24H15NO6S/c26-20-12-14-6-4-5-9-19(14)25-22(20)21-23(27)17-11-10-15(13-18(17)24(21)28)31-32(29,30)16-7-2-1-3-8-16/h1-13,26,28H |
Clé InChI |
KLZOMFUVNQCMBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=C3O)C4=NC5=CC=CC=C5C=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


